Ethyl 2-(4-benzo[d]1,3-dioxolen-5-yl-5-nitrilo-1,2,3-triazolyl)acetate
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Overview
Description
Ethyl 2-(4-benzo[d]1,3-dioxolen-5-yl-5-nitrilo-1,2,3-triazolyl)acetate is a chemical compound . Its CAS number is 1023502-19-3 .
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, density, boiling point, and melting point .Scientific Research Applications
Synthesis and Biological Evaluation
- Ethyl 2-(1H Benzo [d] [1, 2, 3] triazole –1-yl] acetate and its derivatives have been synthesized and characterized for their antimicrobial activity, showing effectiveness against Streptococcus aureus and Esteria coli (R. Saini, A. Rai, A. Kesari, M. Yar, 2009).
Chemical Synthesis and Decomposition
- The compound has been involved in studies related to the synthesis and thermal decomposition of derivatives like 1,3,4-dioxazole, indicating its role in the formation of various chemical structures (H. Nohira, Kenji Inoue, H. Hattori, T. Okawa, T. Mukaiyama, 1967).
Reactions and Tautomerism
- Research has explored its existence as a tautomer and its decomposition into different chemical structures, shedding light on its chemical behavior and stability (D. L. Carrington, K. Clarke, C. G. Hughes, R. M. Scrowston, 1972).
Corrosion Inhibition
- This compound has been studied as a potential ecological corrosion inhibitor for mild steel, demonstrating significant inhibition efficiency, which is crucial for industrial applications (A. Nahlé, R. Salim, F. El Hajjaji, M. Aouad, M. Messali, E. Ech-chihbi, B. Hammouti, M. Taleb, 2021).
Structural Analysis in Crystallography
- The compound has been part of studies in crystallography, aiding in understanding molecular structures and interactions, such as hydrogen bonding and π–π stacking interactions (M. N. Ahmed, K. A. Yasin, M. Tahir, M. Hafeez, Shahid Aziz, 2013).
Synthesis of Heterocyclic Compounds
- Ethyl 2-(benzo[d]thazol-2-yl)acetate, a related compound, has been synthesized and used in the creation of various heterocyclic compounds, highlighting its importance in organic synthesis (H. M. Mohamed, 2021).
Antibacterial and Antioxidant Activities
- Derivatives of this compound have been synthesized and evaluated for their antibacterial and antioxidant activities, indicating its potential use in pharmaceutical applications (Manoj N. Bhoi, Mayuri A. Borad, E. Pithawala, H. Patel, 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-[4-(1,3-benzodioxol-5-yl)-5-cyanotriazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c1-2-20-13(19)7-18-10(6-15)14(16-17-18)9-3-4-11-12(5-9)22-8-21-11/h3-5H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDSXDDHWKNWFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(N=N1)C2=CC3=C(C=C2)OCO3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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